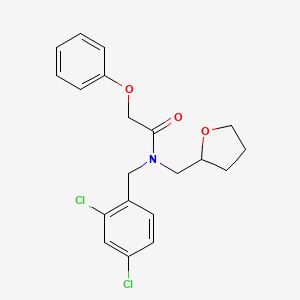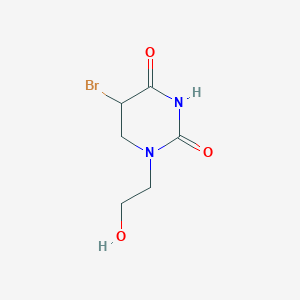![molecular formula C16H16N2S B12112436 1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]- CAS No. 1334499-07-8](/img/structure/B12112436.png)
1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-: , also known as 1-methyl-1H-indol-4-ylamine , is a heterocyclic compound with the following chemical structure:
- It contains an indole ring system, which is a prevalent moiety in various natural products and drugs. Indoles play a crucial role in cell biology and have attracted attention due to their biological activity.
- This compound exhibits potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas.
C9H9NS
.Métodos De Preparación
- One synthetic route involves the reaction of 1-methylindole with benzyl mercaptan under appropriate conditions to form the desired compound.
- Industrial production methods may vary, but the synthetic approach typically involves efficient and scalable processes.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives, such as reduced indoles.
Substitution: Substitution reactions at the indole nitrogen or sulfur atom can modify the compound.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate or chromic acid.
Major Products: These reactions can yield diverse products, including substituted indoles and related derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations explore its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Researchers assess its pharmacological properties, potential therapeutic uses, and toxicity profiles.
Industry: Industries may use it as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: Highlight the compound’s distinct features, such as the phenylmethylthio substituent.
Propiedades
Número CAS |
1334499-07-8 |
|---|---|
Fórmula molecular |
C16H16N2S |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
4-benzylsulfanyl-1-methylindol-6-amine |
InChI |
InChI=1S/C16H16N2S/c1-18-8-7-14-15(18)9-13(17)10-16(14)19-11-12-5-3-2-4-6-12/h2-10H,11,17H2,1H3 |
Clave InChI |
YSKYZIOOZCKYTF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=C(C=C2SCC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)


![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)

![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)


![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)


![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)
